molecular formula C21H18N2O2S B6331908 7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one CAS No. 157282-77-4

7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Katalognummer: B6331908
CAS-Nummer: 157282-77-4
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: BGMIFAULNOLKCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thiazoloquinazolinone family, a class of heterocyclic molecules characterized by fused thiazole and quinazolinone rings.

Eigenschaften

IUPAC Name

11-(4-methoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-25-15-9-6-14(7-10-15)20-17-11-8-13-4-2-3-5-16(13)19(17)22-21-23(20)18(24)12-26-21/h2-7,9-10,20H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMIFAULNOLKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a member of the thiazoloquinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H20N2OSC_{22}H_{20}N_2OS, and it features a complex structure that includes a methoxyphenyl group and a benzo-thiazole moiety. The presence of these functional groups is thought to contribute significantly to its biological activities.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of thiazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) using an MTT assay. The results indicated that certain derivatives had IC50 values ranging from 6.90 μM to 51.46 μM, showcasing potent anticancer properties compared to doxorubicin, a standard chemotherapeutic agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
7-(4-Methoxyphenyl)-...MCF-714.34
7-(4-Methoxyphenyl)-...HCT-1166.90
DoxorubicinMCF-719.35
DoxorubicinHCT-11611.26

The structure-activity relationship (SAR) analysis indicated that electron-withdrawing substituents on the aromatic rings enhance cytotoxicity, while electron-donating groups reduce it .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focused on thiazole and quinazoline derivatives found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be effective at concentrations as low as 10 μg/mL for certain derivatives .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (μg/mL)Reference
7-(4-Methoxyphenyl)-...S. aureus10
7-(4-Methoxyphenyl)-...E. coli100

3. Antioxidant Activity

In addition to its anticancer and antimicrobial effects, the compound has shown promising antioxidant activity. Studies have indicated that certain derivatives can scavenge free radicals effectively at concentrations comparable to vitamin C .

Case Studies

A notable case study involved the synthesis of various thiazoloquinazoline derivatives followed by biological evaluation. The synthesized compounds were screened for their potential as anticancer agents, leading to the identification of several candidates with promising activity against specific cancer cell lines . The findings suggest that modifications in the chemical structure can lead to enhanced biological efficacy.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against breast cancer cells by inhibiting key signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest it possesses inhibitory effects against a range of bacterial and fungal strains.

Case Study:
In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
A study highlighted its ability to reduce oxidative stress and inflammation in neuronal cells, suggesting that it may help mitigate neurodegeneration .

Analgesic Properties

Preliminary investigations into the analgesic properties of this compound have shown it may be effective in pain management.

Case Study:
Animal studies demonstrated that administration of the compound led to a significant reduction in pain responses in models of acute and chronic pain .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against S. aureus
NeuroprotectiveReduction in oxidative stress
AnalgesicPain response reduction

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Key structural differences among thiazoloquinazolinone derivatives lie in:

  • Substituents on the aryl group (e.g., 4-Cl, 3-MeO-4-OH, 4-methylbenzylidene).
  • Position of fused heterocycles (e.g., thiazolo[2,3-b]quinazolinone vs. triazolo[5,1-b]quinazolinone).
  • Additional functional groups (e.g., coumarin-pyrazole hybrids, spirocyclic systems).

The table below summarizes critical differences and biological activities:

Compound Name / Structure Key Substituents or Modifications Biological Activity Synthesis Method Reference ID
7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one 4-MeO-C₆H₄ at position 7 Not explicitly reported; inferred anti-proliferative/antibacterial potential Likely multi-component condensation
10-[(3-(2-Oxo-2H-chromen-3-yl)-1-aryl-1H-pyrazol-4-yl)methylene]-7-aryl derivatives Coumarin-pyrazole hybrid at position 10 IC₅₀ = 2.1–8.7 µM (HepG2); broad antibacterial activity One-pot three-component reaction
8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) Pyridinyl at C-2; cyclopropyl at N-8 IC₅₀ = 11 nM (DYRK1A), 18 nM (CLK1) Microwave-assisted C–H arylation
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Triazoloquinazolinone core; 4-MeO-C₆H₄ at C-6 No activity reported; structural analog for H₁-antihistaminic agents Classical cyclocondensation
10-(4-Methylbenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one 4-Me-C₆H₄ at C-7; benzylidene at C-10 Unknown; likely explored for kinase inhibition Aldol-like condensation

Pharmacological Limitations

  • Solubility and Bioavailability : Bulky substituents (e.g., coumarin-pyrazole in ) may reduce aqueous solubility, limiting in vivo applicability .
  • Selectivity Issues : FC162 () inhibits multiple kinases (DYRK1A, CLK1, GSK3), necessitating structural refinement for target specificity .

Vorbereitungsmethoden

Reaction Design and Mechanism

The most direct method involves a one-pot, three-component reaction combining α-tetralone , p-methoxybenzaldehyde , and 2-aminobenzothiazole in ethanol with triethylamine (Et3_3N) as a catalyst. The reaction proceeds via sequential steps:

  • Knoevenagel condensation : α-Tetralone reacts with p-methoxybenzaldehyde to form an α,β-unsaturated ketone intermediate.

  • Michael addition : 2-Aminobenzothiazole attacks the electrophilic β-carbon of the enone system.

  • Cyclization : Intramolecular nucleophilic attack by the benzothiazole nitrogen on the carbonyl group forms the quinazolinone ring.

Optimization and Yield

  • Solvent : Ethanol enables efficient mixing and acts as a mild proton source.

  • Catalyst : Et3_3N (10 mol%) accelerates the Knoevenagel step without side reactions.

  • Conditions : Reflux for 2.5 hours achieves 85–90% yield.

  • Workup : The product precipitates upon cooling and is crystallized from ethanol.

Table 1: Key Parameters for One-Pot Synthesis

ParameterValue
Starting Materialsα-Tetralone, p-methoxybenzaldehyde, 2-aminobenzothiazole
SolventEthanol
CatalystTriethylamine
TemperatureReflux (78°C)
Time2.5 hours
Yield85–90%

Three-Component Reaction with Arylglyoxals

Adapting Arylglyoxal Chemistry

A modified approach utilizes 4-methoxyphenylglyoxal (derived from p-methoxybenzaldehyde), 2-aminobenzothiazole , and dimedone in acetic acid under reflux. This method introduces the 4-methoxyphenyl group via the glyoxal component while leveraging dimedone’s 1,3-diketone moiety for cyclization.

Mechanistic Insights

  • Michael addition : 2-Aminobenzothiazole adds to the α-keto position of the glyoxal.

  • Keto-enol tautomerization : Dimedone facilitates cyclization via enol intermediate formation.

  • Dehydration : Acetic acid promotes water elimination, yielding the quinazolinone core.

Performance Metrics

  • Yield : 70–75% after 4 hours.

  • Limitation : Requires pre-synthesis of 4-methoxyphenylglyoxal, adding a preparatory step.

Condensation with Fluorinated Alcohols

Solvent-Driven Cyclization

This route employs ethyl (2-carbamoylphenyl)carbamate and p-methoxybenzaldehyde in 2,2,2-trifluoroethanol (TFE) with p-toluenesulfonic acid (p-TsOH). The electron-deficient fluorinated solvent enhances electrophilicity of the aldehyde, accelerating imine formation.

Reaction Profile

  • Step 1 : Condensation forms a Schiff base intermediate.

  • Step 2 : Intramolecular cyclization generates the thiazoloquinazoline skeleton.

  • Step 3 : Oxidation of the dihydroquinazoline to the quinazolinone occurs in situ.

Table 2: Fluorinated Alcohol Method Details

ParameterValue
Solvent2,2,2-Trifluoroethanol
Acid Catalystp-TsOH (5 mol%)
TemperatureReflux (73°C)
Time6 hours
Yield60–65%

Microwave-Assisted Cyclization

Advanced Synthesis Technique

A microwave-enhanced method starts with methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate and 4-methoxybenzaldehyde derivatives. Key steps include:

  • Vilsmeier-Haack formylation : Introduces a formimidamide group at the 6-position.

  • Microwave cyclization : Acetic acid mediates ring closure at 100°C for 10 minutes.

Advantages and Challenges

  • Speed : 10-minute reaction time vs. hours in conventional methods.

  • Yield : 75–78% with minimal by-products.

  • Equipment Dependency : Requires specialized microwave reactors.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldTimeEquipmentScalability
One-Pot Three-Component85–90%2.5hStandard glasswareHigh
Arylglyoxal-Based70–75%4hReflux setupModerate
Fluorinated Alcohol60–65%6hFluorinated solventLow
Microwave-Assisted75–78%10minMicrowave reactorLow

Characterization and Validation

All routes validate the final product via:

  • 1^1H NMR : Aromatic protons at δ 7.2–8.1 ppm and a singlet for the methoxy group (δ 3.8 ppm).

  • IR Spectroscopy : C=O stretch at 1680–1700 cm1^{-1} confirms the quinazolinone ring.

  • X-ray Crystallography : Single-crystal analysis confirms the fused bicyclic system .

Q & A

Basic: What synthetic methodologies are most effective for the multi-step preparation of this compound, and how are critical intermediates characterized?

Answer:
Multi-step synthesis typically involves:

  • Condensation reactions to form the quinazolinone core.
  • Cyclization steps using catalysts like deep eutectic solvents (e.g., NGPU) to improve yields (82–95%) and reduce reaction times .
  • Functional group modifications , such as introducing the 4-methoxyphenyl substituent via nucleophilic substitution.

Intermediate characterization:

  • TLC monitoring () ensures reaction completion.
  • Spectroscopic techniques :
    • ¹H/¹³C NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons in the fused benzo-thiazolo-quinazolinone system.
    • IR spectroscopy confirms carbonyl stretches (C=O at ~1680 cm⁻¹) .

Advanced: How can computational chemistry tools predict binding mechanisms with biological targets?

Answer:

  • Molecular docking (e.g., AutoDock Vina) models interactions with enzymes (e.g., microbial proteases) by analyzing steric and electronic complementarity of the methoxyphenyl group .
  • Molecular dynamics simulations assess binding stability over time, highlighting key residues (e.g., hydrophobic pockets).
  • Experimental validation via surface plasmon resonance (SPR) quantifies binding affinities (KD values) .

Basic: Which spectroscopic techniques are essential for confirming structural identity?

Answer:

TechniqueDiagnostic FeaturesStructural Assignment
¹H NMR δ 3.8–4.0 ppm (singlet, 3H)Methoxy group
¹³C NMR ~160 ppmQuinazolinone carbonyl
IR 1680 cm⁻¹C=O stretch
Mass Spec [M+H]⁺ matching exact mass (e.g., 405.12)Molecular ion confirmation

Advanced: What experimental strategies resolve contradictions between computational predictions and bioassay results?

Answer:

  • Iterative validation :
    • Refine docking models using crystallographic data (e.g., SCXRD bond angles from ) for accurate target geometry .
    • Conduct dose-response assays across cell lines to assess variability in membrane permeability (influenced by methoxy group lipophilicity) .
    • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to reconcile theoretical vs. empirical data .

Basic: What physicochemical properties influence suitability for in vitro assays?

Answer:

  • Aqueous solubility : Enhanced via co-solvents (e.g., DMSO:water mixtures).
  • Metabolic stability : Assessed via liver microsome assays (t½ > 30 min preferred).
  • Lipophilicity : Methoxy groups increase logP, requiring formulation adjustments (e.g., PEG-based carriers) for bioavailability .

Advanced: How do methoxyphenyl substituent modifications impact bioactivity?

Answer:

  • Positional effects : Para-methoxy groups optimize π-π stacking with hydrophobic enzyme pockets.
  • Electronic effects : Electron-donating groups enhance hydrogen-bonding capacity.
  • Validation :
    • SAR studies using IC50 assays compare derivatives (e.g., chloro- or pyridyl-substituted analogs from ).
    • X-ray crystallography of ligand-target complexes identifies critical interactions (e.g., C–H···N bonds) .

Basic: What are common synthetic by-products, and how are they mitigated?

Answer:

  • By-products : Incomplete cyclization adducts or oxidized derivatives.
  • Mitigation :
    • Gradient column chromatography (silica gel, ethyl acetate/hexane) removes impurities .
    • Recrystallization from ethanol/water mixtures improves purity (>98%) .
    • HPLC-MS confirms final product integrity .

Advanced: What crystallographic techniques elucidate 3D structure and intermolecular interactions?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) reveals:
    • Bond lengths/angles (e.g., C–N: 1.34 Å, C–O: 1.22 Å).
    • Intermolecular interactions : C–H···N hydrogen bonds and π-π stacking (3.5–3.7 Å distances) stabilize the lattice .
  • Refinement software (e.g., SHELXL) ensures structural accuracy (R-factor < 0.05) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.